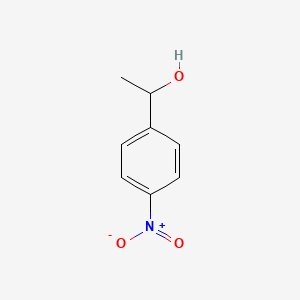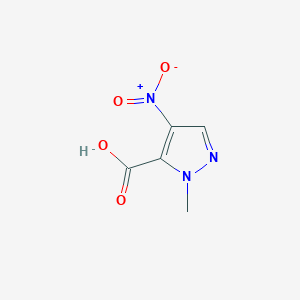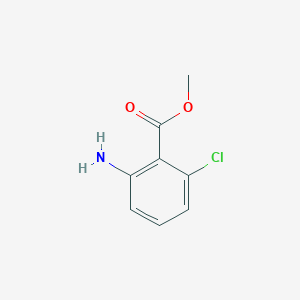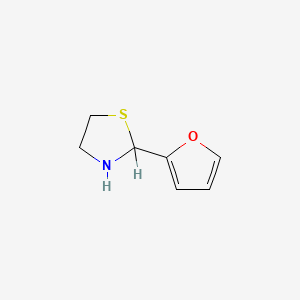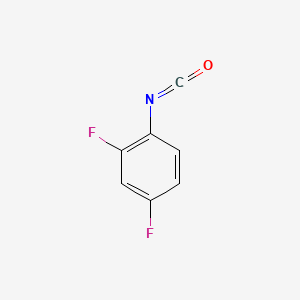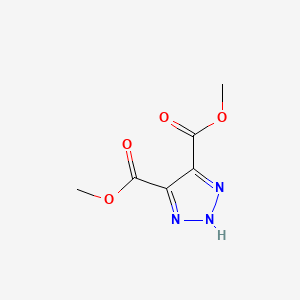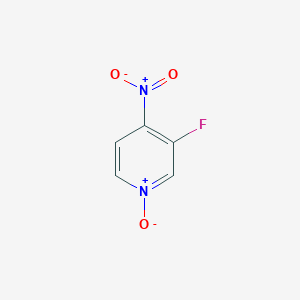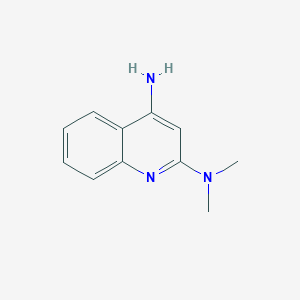
N2,N2-Dimethylquinoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Dimethylquinoline-2,4-diamine: is an organic compound with the molecular formula C11H13N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 2 and 4 of the quinoline ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N2,N2-Dimethylquinoline-2,4-diamine typically begins with quinoline as the base structure.
Methylation: The nitrogen atoms at positions 2 and 4 are methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature to slightly elevated temperatures (20-50°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods:
Bulk Synthesis: In industrial settings, the compound is synthesized in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N2,N2-Dimethylquinoline-2,4-diamine can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: It can be reduced to form amine derivatives, which can be further functionalized.
Substitution: The compound can participate in substitution reactions where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are used under controlled conditions.
Major Products:
Oxidation Products: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Amine derivatives with varying degrees of methylation.
Substitution Products: Quinoline derivatives with different functional groups replacing the methyl groups.
Scientific Research Applications
Chemistry:
Catalysis: N2,N2-Dimethylquinoline-2,4-diamine is used as a ligand in catalytic reactions to enhance the efficiency and selectivity of catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and protein binding due to its ability to form stable complexes.
Medicine:
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of antimalarial and anticancer agents.
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Polymers: It is used as a monomer or additive in the production of specialty polymers.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N2,N2-Dimethylquinoline-2,4-diamine can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: It can interfere with signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the dimethyl groups.
2,4-Dimethylquinoline: A similar compound with methyl groups at positions 2 and 4 but without the amino groups.
N2,N2-Dimethylquinoline-4-amine: A related compound with a single amino group at position 4.
Uniqueness:
Functional Groups: The presence of both dimethyl and diamine groups in N2,N2-Dimethylquinoline-2,4-diamine makes it unique compared to its analogs.
Reactivity: The compound exhibits distinct reactivity patterns due to the electron-donating effects of the methyl groups and the electron-withdrawing effects of the amino groups.
Properties
IUPAC Name |
2-N,2-N-dimethylquinoline-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLDRPPQCHUJAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294319 |
Source


|
| Record name | N2,N2-Dimethyl-2,4-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102669-54-5 |
Source


|
| Record name | N2,N2-Dimethyl-2,4-quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102669-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N2-Dimethyl-2,4-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)
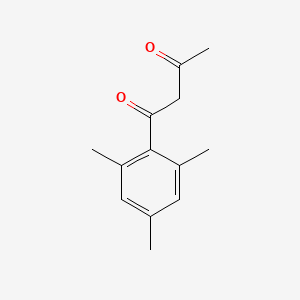
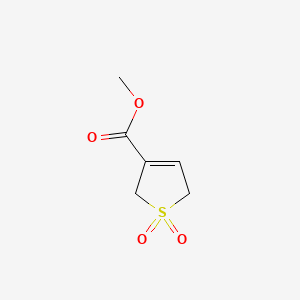
![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)



